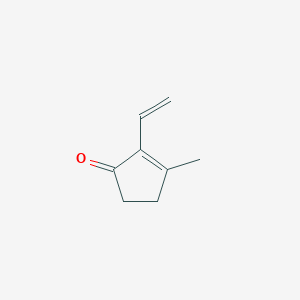
2-Ethenyl-3-methylcyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-3-methylcyclopent-2-en-1-one is an organic compound with the molecular formula C₈H₁₀O It is a cyclopentenone derivative, characterized by the presence of an ethenyl group and a methyl group attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethenyl-3-methylcyclopent-2-en-1-one can be synthesized through several methods. One common approach involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione, a derivative of hydroxymethylfurfural . Another method includes the dehydrohalogenation of 2-chloro-1-methylcyclopentan-3-one . These reactions typically require specific conditions such as inert atmospheres and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-3-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethenyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Ethenyl-3-methylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-ethenyl-3-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity is crucial for its biological activities, as it can modify proteins and other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methyl-2-cyclopenten-1-one: This compound is an enol tautomer of 3-methylcyclopentane-1,2-dione and shares a similar cyclopentenone structure.
2-Methyl-2-cyclopenten-1-one: Another related compound, known for its use in Diels-Alder reactions.
Uniqueness
2-Ethenyl-3-methylcyclopent-2-en-1-one is unique due to the presence of both an ethenyl group and a methyl group on the cyclopentene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
84629-35-6 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
2-ethenyl-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H10O/c1-3-7-6(2)4-5-8(7)9/h3H,1,4-5H2,2H3 |
InChI Key |
YPHJAVQISMWQMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















